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Compound of Interest

5-(4-Chlorophenyl)thiophene-2-
Compound Name:
carbaldehyde

Cat. No.: B1350412

An In-depth Technical Guide to 5-(4-
Chlorophenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical
properties of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde. The information is intended to

support research and development activities, particularly in the fields of medicinal chemistry
and material science.

Compound Identification

This section provides key identifiers for 5-(4-Chlorophenyl)thiophene-2-carbaldehyde.
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Identifier Value Reference

5-(4-Chlorophenyl)thiophene-

IUPAC Name
2-carbaldehyde
CAS Number 38401-71-7
Molecular Formula C11H-CIOS
Molecular Weight 222.69 g/mol
1S/C11H7CIOS/c12-9-3-1-8(2-
InChl 4-9)11-6-5-10(7-13)14-11/h1-
7H
JFAKPLYPDADDKE-
InChl Key
UHFFFAOYSA-N
SMILES Clclccec(ccl)-c2ccc(C=0)s2
MDL Number MFCD01860767

Physicochemical Properties

This table summarizes the known and predicted physicochemical properties of the compound.
Due to the limited availability of experimental data for this specific molecule, some properties of
the parent compound, thiophene-2-carbaldehyde, are included for comparative purposes.
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Property Value Remarks Reference
Physical Form Solid
Melting Point 88-90 °C [1]
For the parent
- ) ] compound, thiophene-
Boiling Point Not available
2-carbaldehyde, the
boiling point is 198 °C.
For the parent
) ) compound, thiophene-
Density Not available
2-carbaldehyde, the
density is 1.2 g/mL.
No quantitative data
available. The parent
) The presence of the
compound, thiophene- )
] chlorophenyl group is
2-carbaldehyde, is
o ) expected to decrease
. miscible with .
Solubility water solubility and [3]

chloroform, alcohol,
ether, dimethyl
sulfoxide, and ethyl
acetate, and

immiscible with water.

increase solubility in
nonpolar organic

solvents.

Spectral Data

Detailed spectral data for 5-(4-Chlorophenyl)thiophene-2-carbaldehyde is not readily

available in the public domain. However, based on the analysis of its derivatives and related

compounds, the following characteristic spectral features can be anticipated.
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Technique Expected Features Reference

Signals corresponding to the
aldehydic proton (singlet, ~9.9
ppm), doublets for the

1H NMR _ _ [4]
thiophene ring protons, and
multiplets for the protons of the

4-chlorophenyl group.

A signal for the carbonyl

carbon of the aldehyde (~180-

190 ppm), along with signals
13C NMR

for the aromatic carbons of the

thiophene and chlorophenyl

rings.

A strong absorption band for
the C=0 stretching of the

Infrared (IR) [1]
aldehyde group (around 1650-

1670 cm™1).

A molecular ion peak
corresponding to the

Mass Spectrometry _
compound's molecular weight

(222.69 g/mol).

Chemical Properties and Reactivity
Synthesis

5-(4-Chlorophenyl)thiophene-2-carbaldehyde can be synthesized from 2-thiophene
aldehyde, using DMSO as a solvent.[1] A general and versatile method for the synthesis of
aryl-substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction.[4]

Reactivity

The chemical reactivity of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde is primarily dictated
by the aldehyde functional group and the electron-rich thiophene ring.
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o Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack and can undergo
a variety of reactions, including condensation, oxidation, and reduction. It serves as a key
functional group for the synthesis of more complex molecules, such as chalcones, by
reacting with acetophenones.[1]

e Thiophene Ring: The thiophene ring is aromatic and undergoes electrophilic substitution
reactions. The presence of the electron-withdrawing aldehyde group at the 2-position and the
4-chlorophenyl group at the 5-position influences the regioselectivity of these reactions.

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of 5-(4-Chlorophenyl)thiophene-2-
carbaldehyde is not explicitly available, a general procedure can be inferred from related
syntheses. The following is a representative protocol for a Suzuki-Miyaura cross-coupling
reaction to generate an arylthiophene aldehyde.

Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling[4]

¢ Reaction Setup: In a reaction vessel, combine 4-bromothiophene-2-carbaldehyde, the
desired arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPhs)4), and a base (e.g.,
K2COs or Cs2CO:s).

e Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane
and water.

e Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at
a temperature ranging from 80 to 100 °C for several hours.

e Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

o Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up.
Extract the product with an organic solvent (e.g., ethyl acetate).

 Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2S0a.), filter,
and concentrate the solvent under reduced pressure. Purify the crude product using column
chromatography on silica gel.
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Biological and Pharmacological Context

Direct studies on the biological activity of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde are
limited. However, the thiophene scaffold is a well-established pharmacophore present in
numerous FDA-approved drugs. Thiophene derivatives have been reported to exhibit a wide
range of biological activities, including:

e Anticancer

e Antimicrobial

¢ Anti-inflammatory
e Antiviral

The presence of the 4-chlorophenyl substituent and the aldehyde functional group provides
opportunities for further chemical modifications to explore and optimize potential biological
activities. For instance, derivatives of this compound could be investigated as inhibitors of
specific signaling pathways implicated in disease, such as the PI3K/Akt/mTOR pathway, which
is often dysregulated in cancer.

Visualizations
Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of arylthiophene-2-
carbaldehydes, a class of compounds to which 5-(4-Chlorophenyl)thiophene-2-
carbaldehyde belongs.
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General Synthetic Workflow for Arylthiophene-2-carbaldehydes
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Caption: Generalized workflow for the synthesis of arylthiophene-2-carbaldehydes.

Potential Biological Interaction Logic
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This diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives
of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde, based on the known activities of similar
heterocyclic compounds.
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Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

Safety Information

5-(4-Chlorophenyl)thiophene-2-carbaldehyde is associated with the following hazard
classifications:

e H302: Harmful if swallowed.
e H317: May cause an allergic skin reaction.
e H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment
(gloves, safety glasses), should be observed when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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